Application Summary: N-Acetylsulfanilyl chloride is used as an organic building block in the synthesis of various organic compounds .
Methods of Application: The specific methods of application can vary depending on the target compound. Generally, it involves reaction with other organic compounds under suitable conditions .
Results or Outcomes: The outcomes can vary widely depending on the specific reactions. In general, it allows for the synthesis of a wide range of organic compounds .
Application Summary: N-Acetylsulfanilyl chloride has been used in photocatalytic reactions. It has been used to selectively generate different products from S-arylthioacetates simply by varying the excitation light .
Methods of Application: The method involves using a specific type of carbon nitride, potassium poly(heptazine imide), as a photocatalyst. The reaction outcomes can be altered by changing the color of the incident light .
Results or Outcomes: The study demonstrated that arylchlorides are produced under UV/purple light, sulfonyl chlorides with blue/white light, and diaryldisulfides at green to red light .
Application Summary: N-Acetylsulfanilyl chloride has been investigated for use in the screening of patients undergoing screening or surveillance colonoscopy .
Field: Pharmaceutical Chemistry
Application Summary: N-Acetylsulfanilyl chloride is used in the preparation of sulfanilamide and its derivatives, which are intermediates to produce sulfa drugs .
Results or Outcomes: These drugs are used in the prevention and treatment of bacterial infections, diabetes mellitus, edema, hypertension, and gout .
Application Summary: N-Acetylsulfanilyl chloride is used in the synthesis of N1,N1-dimethylsulfanilamide as the internal standard in a reaction . The reaction is used to determine tramadol and its O-desmethylated metabolite in blood plasma .
Field: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Summary: Stable isotopes (e.g., 13 C, 15 N) have been used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies to quantify and identify metabolites of pollutants in complex matrices . N-Acetylsulfanilyl chloride plays a role in these processes .
N-Acetylsulfanilyl chloride is an organic compound with the molecular formula and a molecular weight of 233.67 g/mol. It is classified as a sulfonyl chloride and is notable for its role in the synthesis of various sulfanilamide derivatives, which are crucial intermediates in the production of sulfa drugs used to treat bacterial infections and other medical conditions . The compound appears as an off-white to slightly grey granular crystalline powder and is recognized by its CAS number 121-60-8 .
The biological activity of N-acetylsulfanilyl chloride is largely attributed to its derivatives, particularly sulfanilamides. These compounds exhibit antibacterial properties by inhibiting bacterial folic acid synthesis, thus preventing bacterial growth. Additionally, some derivatives have been studied for their potential in treating conditions such as diabetes mellitus, edema, hypertension, and gout .
N-Acetylsulfanilyl chloride can be synthesized through several methods:
N-Acetylsulfanilyl chloride has diverse applications, including:
Interaction studies involving N-acetylsulfanilyl chloride have focused on its pharmacological effects and potential drug interactions. For instance, it has been investigated for its efficacy in patients undergoing colonoscopy screening, indicating its relevance in clinical settings . Additionally, studies have shown that its derivatives can interact with various biological targets, influencing metabolic pathways.
N-Acetylsulfanilyl chloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Sulfanilamide | Antibacterial agent; lacks acetyl group | |
Acetanilide | Precursor; lacks sulfonyl chloride functionality | |
Sulfathiazole | Contains thiazole ring; used as an antibiotic | |
Sulfacetamide | Similar structure; used for urinary tract infections |
N-Acetylsulfanilyl chloride is unique due to its specific functional groups that allow for versatile chemical reactivity and biological activity compared to these similar compounds.
Corrosive;Irritant;Environmental Hazard